![molecular formula C12H17ClN2O2 B11723415 1-[(Pyridin-3-yl)methyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B11723415.png)
1-[(Pyridin-3-yl)methyl]piperidine-2-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Pyridin-3-yl)methyl]piperidine-2-carboxylic acid hydrochloride is a compound that features a piperidine ring substituted with a pyridin-3-ylmethyl group and a carboxylic acid group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and drug discovery. The presence of both piperidine and pyridine moieties in its structure makes it a versatile building block for the synthesis of more complex molecules.
Métodos De Preparación
The synthesis of 1-[(Pyridin-3-yl)methyl]piperidine-2-carboxylic acid hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and piperidine derivatives.
Synthetic Routes: One common method involves the alkylation of piperidine with a pyridin-3-ylmethyl halide under basic conditions
Reaction Conditions: The reactions are usually carried out in organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) at controlled temperatures to ensure high yields and purity.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The final product is often purified using recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
1-[(Pyridin-3-yl)methyl]piperidine-2-carboxylic acid hydrochloride can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can be performed on the pyridine ring using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: These reactions can yield a variety of products, including alcohols, ketones, and substituted pyridine derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[(Pyridin-3-yl)methyl]piperidine-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in organic synthesis and medicinal chemistry.
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets, such as enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as catalysts or ligands for metal complexes.
Mecanismo De Acción
The mechanism of action of 1-[(Pyridin-3-yl)methyl]piperidine-2-carboxylic acid hydrochloride depends on its specific application:
Molecular Targets: The compound can interact with various molecular targets, including enzymes, receptors, and ion channels, depending on its structural modifications.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or neurotransmission, leading to its therapeutic effects.
Binding Interactions: The presence of both piperidine and pyridine moieties allows for versatile binding interactions with biological macromolecules, enhancing its efficacy and selectivity.
Comparación Con Compuestos Similares
1-[(Pyridin-3-yl)methyl]piperidine-2-carboxylic acid hydrochloride can be compared with other similar compounds:
Piperidine Derivatives: Compounds like piperine and evodiamine also contain the piperidine moiety and exhibit various biological activities, including anticancer and anti-inflammatory effects.
Pyridine Derivatives: Pyridine-based compounds, such as nicotinamide and pyridoxine, are well-known for their roles in biological processes and therapeutic applications.
Uniqueness: The combination of piperidine and pyridine in this compound provides a unique scaffold that can be tailored for specific biological activities, making it a valuable compound in drug discovery and development.
Propiedades
Fórmula molecular |
C12H17ClN2O2 |
|---|---|
Peso molecular |
256.73 g/mol |
Nombre IUPAC |
1-(pyridin-3-ylmethyl)piperidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H16N2O2.ClH/c15-12(16)11-5-1-2-7-14(11)9-10-4-3-6-13-8-10;/h3-4,6,8,11H,1-2,5,7,9H2,(H,15,16);1H |
Clave InChI |
BWMMYPBGTWSFJH-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(C1)C(=O)O)CC2=CN=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


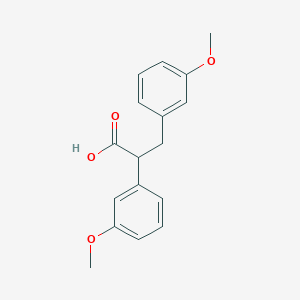
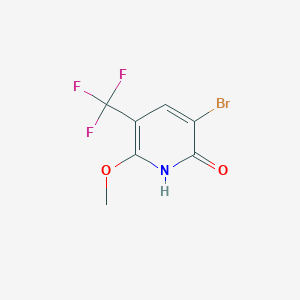


![3-[4-(Hydroxymethyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B11723349.png)

![(3AR,7aS)-tert-butyl hexahydro-3H-benzo[d][1,2,3]oxathiazole-3-carboxylate 2,2-dioxide](/img/structure/B11723354.png)

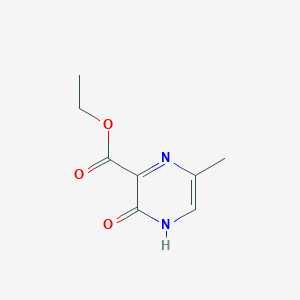
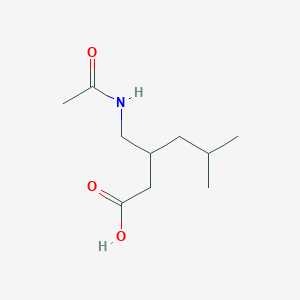
![1-(2,4-dichlorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11723379.png)

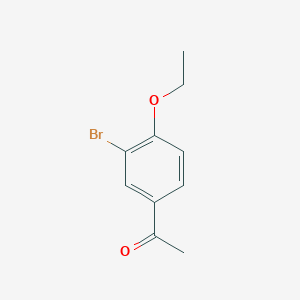
![4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Hydrochloride](/img/structure/B11723403.png)
